molecular formula C11H11ClN2 B1419150 4-Chloro-2-[(cyclopropylmethyl)amino]benzonitrile CAS No. 1153005-78-7

4-Chloro-2-[(cyclopropylmethyl)amino]benzonitrile

Cat. No.: B1419150
CAS No.: 1153005-78-7
M. Wt: 206.67 g/mol
InChI Key: VVWJHPLEPVJCFZ-UHFFFAOYSA-N
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Description

4-Chloro-2-[(cyclopropylmethyl)amino]benzonitrile is an organic compound with the molecular formula C11H11ClN2 It is a derivative of benzonitrile, featuring a chloro substituent at the 4-position and a cyclopropylmethylamino group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-[(cyclopropylmethyl)amino]benzonitrile typically involves the following steps:

    Nitrile Formation: The starting material, 4-chlorobenzonitrile, is prepared by the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride, followed by dehydration.

    Amination: The nitrile group is then subjected to nucleophilic substitution with cyclopropylmethylamine under controlled conditions to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and specific solvents can further enhance the reaction rate and selectivity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the nitrile group to an amine.

    Substitution: The chloro substituent can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium amide in liquid ammonia.

Major Products:

    Oxidation: Formation of 4-chloro-2-[(cyclopropylmethyl)amino]benzoic acid.

    Reduction: Formation of 4-chloro-2-[(cyclopropylmethyl)amino]benzylamine.

    Substitution: Formation of 4-substituted-2-[(cyclopropylmethyl)amino]benzonitrile derivatives.

Scientific Research Applications

4-Chloro-2-[(cyclopropylmethyl)amino]benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-[(cyclopropylmethyl)amino]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

  • 4-Chloro-2-aminobenzonitrile
  • 4-Chloro-2-(methylamino)benzonitrile
  • 4-Chloro-2-(ethylamino)benzonitrile

Comparison: 4-Chloro-2-[(cyclopropylmethyl)amino]benzonitrile is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties

Properties

IUPAC Name

4-chloro-2-(cyclopropylmethylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2/c12-10-4-3-9(6-13)11(5-10)14-7-8-1-2-8/h3-5,8,14H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWJHPLEPVJCFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=C(C=CC(=C2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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